4-Bromo-3-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Bromo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a white to light yellow crystalline solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Reduction: 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.
Oxidation: 4-Bromo-3-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
4-Bromo-3-(trifluoromethoxy)benzaldehyde is used in a variety of scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Biochemical Research: In the study of enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the bromine atom.
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethoxy group .
Uniqueness
4-Bromo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGOZHICCQUYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634493 | |
Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221716-04-6 | |
Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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